![molecular formula C12H24N2O2 B1375351 Tert-butyl 4-(methylamino)azepane-1-carboxylate CAS No. 878630-92-3](/img/structure/B1375351.png)
Tert-butyl 4-(methylamino)azepane-1-carboxylate
Overview
Description
Tert-butyl 4-(methylamino)azepane-1-carboxylate is a chemical compound with the linear formula C12H24N2O2 . It is used in various scientific and industrial applications.
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(methylamino)azepane-1-carboxylate is represented by the InChI code1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-5-6-10(13-4)7-9-14/h10,13H,5-9H2,1-4H3
. The compound has a molecular weight of 228.33 g/mol . Physical And Chemical Properties Analysis
Tert-butyl 4-(methylamino)azepane-1-carboxylate has a molecular weight of 228.33 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . The compound’s rotatable bond count is 3 . Its exact mass and monoisotopic mass are both 228.183778013 g/mol . The topological polar surface area of the compound is 41.6 Ų .Scientific Research Applications
Synthesis of Novel Organic Compounds
Tert-butyl 4-(methylamino)azepane-1-carboxylate serves as a useful building block or intermediate in the synthesis of several novel organic compounds, including amides, sulphonamides, and Mannich bases. These compounds have a wide range of applications in medicinal chemistry and drug development due to their diverse biological activities .
Antibacterial Activities
This compound has been screened for antibacterial activities against various bacterial strains, including Gram-positive and Gram-negative bacteria. It shows potential as a part of new antibacterial agents or treatments .
Chemical Synthesis Studies
Studies have been conducted on the synthesis process of Tert-butyl 4-(methylamino)azepane-1-carboxylate itself, focusing on aspects like acetonization and Boc protection, which are crucial steps in organic synthesis .
X-ray Diffraction Studies
The compound has been characterized using X-ray diffraction studies to determine its structure, which is essential for understanding its chemical properties and potential applications in various fields .
Biological Applications
Research has been done on the biological applications of derivatives of N-Boc piperazine, which include Tert-butyl 4-(methylamino)azepane-1-carboxylate as an ester derivative. These studies help in exploring the biological significance and potential therapeutic uses of these compounds .
6. Precursor to Biologically Active Natural Products It has been used as a precursor to synthesize biologically active natural products like Indiacen A and Indiacen B, which have significant biological and medicinal properties .
Safety and Hazards
The safety information for Tert-butyl 4-(methylamino)azepane-1-carboxylate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl 4-(methylamino)azepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-5-6-10(13-4)7-9-14/h10,13H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDRWRUSBCUXJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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